2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde
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Overview
Description
2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzaldehyde, featuring a fluorine atom and a methoxy group attached to the benzene ring
Mechanism of Action
Target of Action
The compound 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde, also known as Safinamide , primarily targets monoamine oxidase B (MAO-B) . MAO-B is an enzyme involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, Safinamide reduces the degradation of dopamine, thereby increasing its availability in the brain .
Mode of Action
Safinamide acts through a dual mechanism of action: dopaminergic and non-dopaminergic . The dopaminergic action is achieved by inhibiting MAO-B, which leads to an increase in dopamine levels . The non-dopaminergic action is achieved through the inhibition of glutamate release . This dual action helps in managing both motor and non-motor symptoms of diseases like Parkinson’s .
Biochemical Pathways
The increased dopamine levels resulting from the inhibition of MAO-B can help alleviate symptoms of diseases characterized by dopamine deficiency, such as Parkinson’s disease . On the other hand, the inhibition of glutamate release can help manage the overactivity of glutamatergic transmission, which is implicated in several neurological disorders .
Pharmacokinetics
As a small molecule (molecular weight 30234 g/mol), it is chemically and metabolically stable, and water-soluble . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The increase in dopamine levels and the decrease in glutamate activity due to the action of this compound can lead to improvements in both motor functions (such as tremor, bradykinesia, rigidity, and gait) and non-motor symptoms (like pain, mood, and sleep) in diseases like Parkinson’s .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde typically involves the reaction of 3-fluorobenzyl alcohol with 3-methoxybenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 2-(3-Fluoro-benzyloxy)-3-methoxy-benzoic acid.
Reduction: 2-(3-Fluoro-benzyloxy)-3-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block in the synthesis of specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-benzyloxy)-3-methoxy-benzaldehyde
- 2-(3-Fluoro-benzyloxy)-benzaldehyde
- 2-(3-Fluoro-benzyloxy)-3-hydroxy-benzaldehyde
Uniqueness
2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of functional groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-7-3-5-12(9-17)15(14)19-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFKYPAPARPUJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390396 |
Source
|
Record name | 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588696-81-5 |
Source
|
Record name | 2-[(3-Fluorophenyl)methoxy]-3-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588696-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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